molecular formula C15H19O5- B14367656 2-{[(5-Hydroxy-5-methylhexyl)oxy]carbonyl}benzoate CAS No. 92135-01-8

2-{[(5-Hydroxy-5-methylhexyl)oxy]carbonyl}benzoate

Cat. No.: B14367656
CAS No.: 92135-01-8
M. Wt: 279.31 g/mol
InChI Key: ZHHSNIPPSRKOKZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(5-Hydroxy-5-methylhexyl)oxy]carbonyl}benzoate is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular compound features a benzoate group, which is a derivative of benzoic acid, and a hydroxy-methylhexyl group, which adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-Hydroxy-5-methylhexyl)oxy]carbonyl}benzoate typically involves the esterification reaction between benzoic acid and 5-hydroxy-5-methylhexanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete reaction. The general steps are as follows:

  • Mix benzoic acid and 5-hydroxy-5-methylhexanol in a suitable solvent, such as toluene.
  • Add a catalytic amount of sulfuric acid.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and neutralize the acid with a base, such as sodium bicarbonate.
  • Extract the ester with an organic solvent, such as diethyl ether.
  • Purify the product by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger quantities of reactants. The process involves similar steps as the laboratory synthesis but is optimized for efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-{[(5-Hydroxy-5-methylhexyl)oxy]carbonyl}benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield benzoic acid and 5-hydroxy-5-methylhexanol.

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water as a solvent.

    Oxidation: Potassium permanganate or chromium trioxide, acidic conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

Major Products Formed

    Hydrolysis: Benzoic acid and 5-hydroxy-5-methylhexanol.

    Oxidation: 5-oxo-5-methylhexyl benzoate.

    Reduction: 5-hydroxy-5-methylhexanol.

Scientific Research Applications

2-{[(5-Hydroxy-5-methylhexyl)oxy]carbonyl}benzoate has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes due to its ester and hydroxy functional groups.

    Medicine: Investigated for its potential use in drug delivery systems, where the ester bond can be hydrolyzed to release active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials, such as plasticizers and resins.

Mechanism of Action

The mechanism of action of 2-{[(5-Hydroxy-5-methylhexyl)oxy]carbonyl}benzoate largely depends on its chemical structure. The ester bond can be hydrolyzed by esterases, enzymes that catalyze the cleavage of ester bonds. This hydrolysis releases benzoic acid and 5-hydroxy-5-methylhexanol, which can then interact with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoate: Another ester of benzoic acid, but with an ethyl group instead of a hydroxy-methylhexyl group.

    Methyl benzoate: Similar to ethyl benzoate but with a methyl group.

    Isopropyl benzoate: An ester of benzoic acid with an isopropyl group.

Uniqueness

2-{[(5-Hydroxy-5-methylhexyl)oxy]carbonyl}benzoate is unique due to the presence of the hydroxy-methylhexyl group, which imparts different chemical and physical properties compared to simpler esters like ethyl or methyl benzoate. The hydroxy group allows for additional hydrogen bonding and reactivity, making it a versatile compound in various applications.

Properties

CAS No.

92135-01-8

Molecular Formula

C15H19O5-

Molecular Weight

279.31 g/mol

IUPAC Name

2-(5-hydroxy-5-methylhexoxy)carbonylbenzoate

InChI

InChI=1S/C15H20O5/c1-15(2,19)9-5-6-10-20-14(18)12-8-4-3-7-11(12)13(16)17/h3-4,7-8,19H,5-6,9-10H2,1-2H3,(H,16,17)/p-1

InChI Key

ZHHSNIPPSRKOKZ-UHFFFAOYSA-M

Canonical SMILES

CC(C)(CCCCOC(=O)C1=CC=CC=C1C(=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.